6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one
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Overview
Description
6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound with a unique structure that includes methoxy groups, a trifluoromethylphenyl group, and a tetrahydroacridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the acridinone core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and advanced purification techniques to produce the compound efficiently. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule .
Scientific Research Applications
6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(trifluoromethyl)quinoline: Shares the methoxy and trifluoromethyl groups but has a quinoline core.
2,3-Dimethoxy-7,7-dimethyl-9-(4-(trifluoromethyl)phenyl)-7H-benzo[c]fluoren-5-ol: Similar functional groups but different core structure.
Uniqueness
6,7-Dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its tetrahydroacridinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C22H20F3NO3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C22H20F3NO3/c1-28-18-10-13-16(11-19(18)29-2)26-15-8-5-9-17(27)21(15)20(13)12-6-3-4-7-14(12)22(23,24)25/h3-4,6-7,10-11,20,26H,5,8-9H2,1-2H3 |
InChI Key |
AGZASBGIZVNSSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)OC |
Origin of Product |
United States |
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